3,3,4-Trimethylpentanenitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3,3,4-trimethylpentanenitrile |
InChI |
InChI=1S/C8H15N/c1-7(2)8(3,4)5-6-9/h7H,5H2,1-4H3 |
InChI Key |
NFFDLENKVNHMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Branched Chain Nitriles, with Emphasis on 3,3,4 Trimethylpentanenitrile Analogues
Classical and Environmentally Conscious Approaches to Nitrile Synthesis
Traditional methods for nitrile synthesis have long been the bedrock of organic chemistry, offering reliable pathways to this important functional group. However, increasing environmental awareness has spurred the development of greener alternatives.
Nucleophilic Substitution Reactions with Cyanide Ions
One of the most fundamental methods for nitrile synthesis involves the reaction of an alkyl halide with a cyanide salt, typically sodium or potassium cyanide. This SN2 reaction is straightforward for primary and some secondary alkyl halides. However, for highly branched systems, such as the precursors to 3,3,4-trimethylpentanenitrile, the steric hindrance around the reaction center can significantly impede the approach of the cyanide nucleophile, leading to low yields and promoting elimination side reactions.
Table 1: Comparison of Cyanide Sources in Nucleophilic Substitution
| Cyanide Source | Solvent | Typical Substrates | Advantages | Disadvantages |
| Sodium Cyanide | DMSO, DMF | Primary & Secondary Alkyl Halides | Cost-effective | Toxic, moisture-sensitive, limited solubility |
| Potassium Cyanide | Ethanol, Acetone | Primary & Secondary Alkyl Halides | Higher reactivity than NaCN | Toxic, requires careful handling |
| Copper(I) Cyanide | DMF, NMP | Aryl & Vinyl Halides (Rosenmund–von Braun reaction) | Enables synthesis of aryl nitriles | Stoichiometric copper, harsh conditions |
| Trimethylsilyl Cyanide | Dichloromethane, Acetonitrile (B52724) | Aldehydes, Ketones, Epoxides | Versatile, milder conditions | Moisture sensitive, costlier |
Dehydration Reactions of Primary Amides
The dehydration of primary amides offers an alternative route to nitriles, often employing strong dehydrating agents such as phosphorus pentoxide (P4O10), thionyl chloride (SOCl2), or trifluoroacetic anhydride (B1165640) (TFAA). This method is particularly useful when the corresponding carboxylic acid is readily available. The synthesis of a precursor amide to this compound would first involve the preparation of 3,3,4-trimethylpentanamide. Subsequent dehydration would then yield the target nitrile. The choice of dehydrating agent is crucial to avoid side reactions and ensure high yields.
Emerging and Sustainable Synthesis Strategies
Modern synthetic chemistry is increasingly focused on developing sustainable and efficient methodologies. Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of complex molecules under mild conditions.
Biocatalytic Synthesis Platforms
Enzymes offer unparalleled selectivity and efficiency in chemical transformations. Their application in nitrile synthesis represents a significant step towards greener chemical manufacturing.
A notable advancement in biocatalytic nitrile synthesis is the use of aldoxime dehydratases. These enzymes catalyze the direct conversion of aldoximes to nitriles under mild, aqueous conditions. This approach avoids the use of harsh dehydrating agents and simplifies purification procedures. For the synthesis of a this compound analogue, the corresponding 3,3,4-trimethylpentanaldoxime would be the substrate. The high substrate specificity of enzymes can sometimes be a limitation, and the efficiency of the dehydration for a sterically hindered aldoxime would need to be investigated.
Table 2: Examples of Aldoxime Dehydratase Substrates
| Substrate Aldoxime | Product Nitrile | Enzyme Source |
| Phenylacetaldoxime | Phenylacetonitrile | Bacillus sp. OxB-1 |
| (E)-Cinnamaldoxime | (E)-Cinnamonitrile | Rhodococcus sp. N-771 |
| 3-Phenylpropionaldoxime | 3-Phenylpropionitrile | Aspergillus niger |
While not a direct synthesis of the nitrile group, enantioselective biotransformations are crucial for the preparation of chiral nitriles, which are valuable building blocks in pharmaceuticals and fine chemicals. Enzymes such as nitrilases and nitrile hydratases can hydrolyze nitriles to carboxylic acids or amides with high enantioselectivity. This allows for the kinetic resolution of racemic nitrile mixtures, providing access to enantiomerically pure compounds. Should a chiral analogue of this compound be desired, these enzymatic methods could be employed for its resolution.
Continuous Flow Chemistry Applications
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgrsc.org
The dehydration of primary amides is a common method for nitrile synthesis. nih.govlibretexts.org In continuous flow systems, this transformation can be achieved with high efficiency. A cerium(IV) oxide (CeO₂) catalyzed method has been developed for the conversion of amides to nitriles using a packed-bed reactor. researchgate.net In this system, acetonitrile serves as both the solvent and a dehydrating agent. researchgate.net The reaction proceeds via a "water transfer" mechanism, and various nitriles have been synthesized in yields of 75–96%. researchgate.net
| Catalyst | Solvent/Reagent | Temperature | Yield | Reference |
| CeO₂ | Acetonitrile | Not specified | 75–96% | researchgate.net |
| P(NMe₂)₃ | Diethylamine, CHCl₃ | Reflux | High | nih.gov |
| PCl₃ | Diethylamine, CHCl₃ | 0 °C to reflux | High | nih.gov |
| P(OPh)₃ | DBU | Microwave | High | nih.gov |
The Van Leusen reaction provides a cyanide-free route to nitriles from ketones using p-tosylmethyl isocyanide (TosMIC). acs.orgnrochemistry.com This reaction has been successfully adapted to a continuous flow process for the synthesis of aryl nitriles. rsc.orgresearchgate.net The flow process is rapid, with residence times as short as 1.5 minutes, and scalable, with production rates of up to 8.8 g/h demonstrated. rsc.orgresearchgate.net This method offers an improved safety profile by avoiding the use of highly toxic cyanide reagents. rsc.orgresearchgate.net
Optimization of the Van Leusen reaction in a flow system involved screening parameters such as residence time and TosMIC stoichiometry. rsc.org The use of modified coils with static mixing elements was also investigated to improve reaction efficiency. rsc.org
| Substrate | Reagent | Base | Residence Time | Key Feature |
| Aryl ketones | p-Tosylmethyl isocyanide (TosMIC) | Alkoxide bases | 1.5 minutes | Cyanide-free, fast, and scalable. rsc.orgacs.orgresearchgate.net |
A continuous-flow protocol for the direct synthesis of nitriles from carboxylic acids has been developed based on the acid-nitrile exchange reaction with acetonitrile. acs.orgacs.orgnih.gov This method operates under high-temperature and high-pressure conditions, where acetonitrile is in its supercritical state (e.g., 350 °C and 65 bar). acs.orgacs.orgnih.gov Notably, this process does not require any catalyst or additives, simplifying the workup procedure. acs.orgacs.orgnih.gov The transformation of various aromatic and aliphatic carboxylic acids into their corresponding nitriles has been demonstrated with this protocol. acs.orgacs.orgnih.gov
| Substrate | Solvent/Reagent | Temperature (°C) | Pressure (bar) | Residence Time (min) |
| Benzoic Acid | Acetonitrile | 350 | 65 | 25 |
| Various Aromatic and Aliphatic Carboxylic Acids | Acetonitrile | 350 | 65 | Varies |
Data compiled from multiple sources indicating typical conditions for the catalyst-free conversion in supercritical acetonitrile. acs.orgacs.orgnih.gov
Catalytic Approaches from Alternative Precursors
Acid-nitrile exchange, or transnitrilation, is a method for the direct conversion of carboxylic acids to nitriles by heating the carboxylic acid with an organic nitrile, such as acetonitrile. acs.org While this reaction can be slow even at high temperatures, the use of catalysts can significantly improve its efficiency. acs.org For instance, indium trichloride (B1173362) (InCl₃) has been shown to be an effective catalyst for this transformation, allowing for the quantitative conversion of both aliphatic and aromatic carboxylic acids to their corresponding nitriles at 200 °C. researchgate.net
Another approach to transnitrilation involves the use of dimethylmalononitrile (B1205571) (DMMN) as a cyanide source for the cyanation of aryl Grignard or lithium reagents. organic-chemistry.org This method avoids the use of toxic reagents and transition metals and proceeds under mild conditions, even for sterically hindered substrates. organic-chemistry.org The reaction proceeds through the formation of an imine intermediate, followed by a retro-Thorpe fragmentation to yield the desired aryl nitrile. organic-chemistry.org
| Cyanide Source | Substrate | Catalyst/Conditions | Key Features |
| Acetonitrile | Carboxylic Acids | InCl₃, 200 °C | Quantitative conversion of aliphatic and aromatic acids. researchgate.net |
| Dimethylmalononitrile (DMMN) | Aryl Grignard/Lithium Reagents | Mild, transition-metal-free | Suitable for sterically hindered substrates. organic-chemistry.org |
Palladium-Catalyzed Conversions from Amides
A significant advancement in nitrile synthesis is the palladium-catalyzed dehydration of primary amides. This method offers a mild and efficient alternative to classical dehydration agents, which often require harsh conditions. nih.govrsc.org Palladium(II) catalysts, in conjunction with various additives, have proven effective in converting a wide range of primary amides, including those with sensitive functional groups, into their corresponding nitriles. nih.gov
One notable system employs a palladium(II) catalyst with Selectfluor, which facilitates a chemoselective transformation. nih.govacs.org This reaction tolerates a variety of functional groups such as primary alcohols, secondary amides, aldehydes, and carboxylic acids. nih.gov The reaction is efficient for both aromatic and aliphatic amides, with minimal impact from electronic or steric factors. nih.govacs.org While the precise mechanism is still under investigation, a plausible pathway involves the formation of a Pd(IV) intermediate. nih.govresearchgate.net
Another effective protocol involves a palladium(II)-catalyzed "water shuffling" process. nih.gov In this system, acetonitrile serves as the dehydrating agent, and an acetate (B1210297) salt is crucial for achieving high yields. nih.gov This method has been successfully applied to α,β,γ,δ-unsaturated amides, cinnamides, aromatic amides, and alkyl amides, providing the corresponding nitriles in good to excellent yields. nih.govrsc.org
Below is a table summarizing the palladium-catalyzed dehydration of various primary amides to their corresponding nitriles, highlighting the diversity of substrates amenable to this transformation.
| Entry | Starting Amide | Catalyst System | Solvent | Yield (%) |
| 1 | Benzamide | Pd(OAc)₂ / Selectfluor | MeCN | 95 |
| 2 | 4-Nitrobenzamide | Pd(OAc)₂ / Selectfluor | MeCN | 92 |
| 3 | Cyclopropanecarboxamide | Pd(OAc)₂ / Selectfluor | MeCN | 93 |
| 4 | Phenylacetamide | Pd(OAc)₂ / KOAc | MeCN | 85 |
| 5 | Cinnamamide | Pd(OAc)₂ / KOAc | MeCN | 88 |
Strategies for Constructing Branched Nitrile Scaffolds
The synthesis of nitriles with highly substituted carbon frameworks, such as this compound analogues, requires specialized strategies to overcome steric hindrance.
One of the most powerful methods for introducing a nitrile group is the hydrocyanation of alkenes . wikipedia.orgorganicreactions.org Transition-metal catalysts, particularly those based on nickel and copper, can facilitate the addition of hydrogen cyanide across a double bond. wikipedia.orgresearchgate.net For the synthesis of branched nitriles, the hydrocyanation of trisubstituted alkenes is a key strategy. researchgate.net This approach allows for the direct formation of a C-CN bond at a sterically congested carbon atom. The regioselectivity of the addition is a critical aspect, and the choice of catalyst and ligands plays a pivotal role in controlling the outcome. researchgate.net
Another strategy involves the nucleophilic substitution of a suitable leaving group with a cyanide source. chemguide.co.uklibretexts.org However, for substrates with significant steric bulk, such as neopentyl-type halides, the standard S(_N)2 reaction is often slow or fails to proceed. acs.org In such cases, S(_N)1-type conditions or the use of more reactive leaving groups may be necessary. acs.org The inherent challenges of this approach for constructing highly branched nitriles have led to the exploration of alternative methods.
The synthesis of α,α-dialkylnitriles represents a direct approach to constructing quaternary carbon centers adjacent to the nitrile group. This can be achieved through the alkylation of α-metalated nitriles. rsc.org However, the introduction of bulky alkyl groups can be challenging. An alternative is the copper-catalyzed hydroalumination of allenes followed by cyanation, which has been shown to be effective for creating α-all-carbon quaternary centers in β,γ-unsaturated nitriles. beilstein-journals.orgnih.gov
The following table summarizes various strategies for the synthesis of branched nitriles.
| Synthetic Strategy | Description | Key Features | Potential for this compound Analogues |
| Hydrocyanation of Alkenes | Transition-metal catalyzed addition of HCN across a C=C double bond. wikipedia.org | Atom-economical; can provide access to sterically hindered nitriles from corresponding alkenes. researchgate.net | High potential, assuming a suitable trisubstituted alkene precursor can be synthesized. |
| Nucleophilic Substitution | Displacement of a leaving group on a branched alkyl scaffold by a cyanide nucleophile. chemguide.co.uk | Conceptually simple, but sterically hindered substrates react slowly. acs.org | Challenging due to the expected low reactivity of a corresponding hindered halide. |
| Alkylation of α-Metalated Nitriles | Deprotonation of a nitrile at the α-position followed by reaction with an alkyl halide. rsc.org | Allows for the stepwise construction of α-substituted nitriles. | Feasible for building up the branched structure, but may require multiple steps and careful control of reaction conditions. |
| Hydrocyanation of Allenes | Copper-catalyzed hydroalumination followed by cyanation of allenes. beilstein-journals.orgnih.gov | Generates β,γ-unsaturated nitriles with α-quaternary centers. beilstein-journals.orgnih.gov | Could provide access to unsaturated analogues, which could then be hydrogenated. |
Reactivity and Transformation Pathways of Branched Chain Nitriles
Hydrolytic and Hydrative Transformations
The conversion of the nitrile group in 3,3,4-trimethylpentanenitrile to amides or carboxylic acids is a key transformation. This can be achieved through enzymatic or traditional chemical methods, with the steric bulk of the substrate playing a crucial role in the reaction's feasibility and outcome.
Nitrile Hydratase and Nitrilase-Catalyzed Conversions
Nitrile hydratases and nitrilases are enzymes that catalyze the hydrolysis of nitriles to amides and carboxylic acids, respectively, often under mild conditions. However, the efficiency of these enzymatic conversions is highly dependent on the substrate's structure. For sterically hindered nitriles like this compound, enzymatic hydrolysis is often challenging.
Research has shown that while nitrile hydratases can hydrate (B1144303) a variety of nitriles, their activity can be significantly diminished with highly branched substrates. For instance, studies on other sterically hindered nitriles, such as 2-acetoxy-2,3,3-trimethylbutanenitrile, have shown a lack of metabolism by various bacterial strains expressing nitrile hydratases or nitrilases. nih.gov This suggests that the significant steric hindrance around the nitrile group in this compound would likely make it a poor substrate for most wild-type nitrile hydratases and nitrilases.
| Enzyme Type | Substrate Example | Observation |
| Nitrilase/Nitrile Hydratase | 2-acetoxy-2,3,3-trimethylbutanenitrile | No observed metabolism by various bacterial strains. nih.gov |
| Nitrile Hydratase | Branched-chain nitriles | Generally lower activity compared to linear nitriles. |
Acid- and Base-Catalyzed Hydrolysis Mechanisms
Traditional acid- or base-catalyzed hydrolysis offers a more forceful approach to converting nitriles. However, the steric hindrance in this compound presents a significant barrier to these reactions as well, often necessitating harsh reaction conditions.
Under acidic conditions, the mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. For sterically hindered nitriles, this process is slow. Similarly, base-catalyzed hydrolysis, which involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, is also impeded by the bulky alkyl groups adjacent to the reaction center. Consequently, forcing conditions such as high temperatures and concentrated acids or bases are typically required, which can lead to side reactions and decomposition. researchgate.net
Selective Hydration to Amides and Subsequent Hydrolysis to Carboxylic Acids
The selective hydration of nitriles to amides is a valuable transformation, as amides are important intermediates in organic synthesis. For sterically hindered nitriles, achieving this selectivity can be difficult, as the conditions required for hydration can often lead to further hydrolysis to the carboxylic acid.
However, certain transition metal catalysts have been developed to facilitate the selective hydration of hindered nitriles under milder, neutral conditions. For example, platinum(II) catalysts have been shown to be effective in the hydration of sterically hindered tertiary nitriles to their corresponding amides with high selectivity. This method avoids the harsh conditions of acid or base catalysis and prevents over-hydrolysis to the carboxylic acid.
Once the amide, 3,3,4-trimethylpentanamide, is formed, it can be subsequently hydrolyzed to the corresponding carboxylic acid, 3,3,4-trimethylpentanoic acid, under standard acidic or basic conditions if desired.
Reductive Functionalizations
The nitrile group of this compound can also undergo reduction to afford primary amines, which are versatile building blocks in chemical synthesis.
Reduction to Primary Amines
The reduction of nitriles to primary amines is a fundamental transformation in organic chemistry. A variety of reducing agents can be employed for this purpose. Common methods include the use of metal hydrides such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
For a sterically hindered nitrile like this compound, catalytic hydrogenation may require more forcing conditions (higher pressures and temperatures) and specialized catalysts to overcome the steric hindrance around the nitrile group. The resulting product of this reduction would be 3,3,4-trimethylpentylamine.
| Reducing Agent | General Applicability | Product |
| Lithium Aluminum Hydride | Broad, effective for most nitriles | Primary Amine |
| Catalytic Hydrogenation | Widely used, conditions vary with substrate | Primary Amine |
Electrochemical and Chemical Reductive Silylation
Reductive silylation is another pathway for the functionalization of nitriles. This can be achieved through either electrochemical or chemical methods. In this process, the nitrile is reduced in the presence of a silylating agent, typically a chlorosilane, to form silylated amine derivatives. This method can offer an alternative to direct reduction, and the resulting silylated amines can be useful intermediates for further synthetic transformations.
Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond formation is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons. sigmaaldrich.com Nitriles are versatile precursors for such reactions.
Nucleophilic Addition with Organometallic Reagents (e.g., Grignard Reagents)
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, including the carbanion-like carbon of organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents. wikipedia.orgutexas.edulibretexts.org This reaction is a common method for the synthesis of ketones. The initial nucleophilic addition to the nitrile forms an imine anion, which is then hydrolyzed in an aqueous workup to yield a ketone. wikipedia.orglibretexts.org
For this compound, the reaction with a Grignard reagent, for instance, would be expected to proceed as follows, though likely requiring forcing conditions due to steric hindrance:
Step 1: Nucleophilic Attack. The organometallic reagent adds to the electrophilic carbon of the nitrile group.
Step 2: Formation of Imine Anion. A magnesium salt of the imine is formed.
Step 3: Hydrolysis. Aqueous acid workup hydrolyzes the imine to form a ketone.
General Reaction Scheme for Nucleophilic Addition of Grignard Reagents to Nitriles
| Reactant 1 | Reactant 2 | Intermediate | Final Product |
| R-C≡N | R'-MgX | Iminomagnesium halide | Ketone (R-CO-R') |
Conjugate Additions of Aliphatic Nitriles
Conjugate addition, or Michael addition, typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgnrochemistry.commasterorganicchemistry.com While aliphatic nitriles themselves are not the typical substrates for conjugate addition, they can be activated to become Michael acceptors if they possess an α,β-double or triple bond. masterorganicchemistry.comadichemistry.com For a saturated, branched-chain nitrile like this compound, direct participation in a classical conjugate addition is not feasible. However, it could potentially be a precursor to a Michael donor if deprotonated at the α-carbon, although the presence of a methyl group at this position makes the formation of a stable carbanion less favorable than in compounds with more acidic α-hydrogens.
C≡N Triple Bond Activation and C-CN Bond Cleavage Transformations
The activation of the strong and relatively inert carbon-nitrogen triple bond (C≡N) is a significant area of research. wikipedia.org Transition metals are often employed to catalyze the cleavage of the C-CN bond, enabling the use of nitriles as building blocks in various synthetic transformations. nih.gov These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The specific application of these advanced methods to a sterically hindered substrate like this compound is not documented.
Michael Addition Reactions Catalyzed by Pincer Complexes
The Michael reaction is a versatile method for forming C-C bonds. nrochemistry.comadichemistry.com While typically base-catalyzed, modern approaches utilize various catalysts, including metal pincer complexes, to achieve higher efficiency and selectivity. The reaction involves the addition of a Michael donor (a nucleophile) to a Michael acceptor (an α,β-unsaturated compound). masterorganicchemistry.comadichemistry.com As mentioned previously, for this compound to participate, it would need to be converted into an α,β-unsaturated nitrile, which would then act as the Michael acceptor. There is no specific literature describing this transformation for this compound.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. sinica.edu.twlibretexts.org The nitrile group can participate in certain cycloadditions, most notably with azides to form tetrazoles.
Acid-Catalyzed Azide-Nitrile Cycloadditions to Tetrazoles
The [3+2] cycloaddition between a nitrile and an azide (B81097) is a widely used method for the synthesis of 5-substituted-1H-tetrazoles. researchgate.netresearchgate.net This reaction can be catalyzed by Brønsted or Lewis acids. nih.gov The acid activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. nih.govorganic-chemistry.org The reaction is thought to proceed in a stepwise manner, involving the formation of an imidoyl azide intermediate that then cyclizes. nih.gov
The synthesis of a tetrazole from this compound would involve its reaction with an azide source, such as sodium azide, in the presence of an acid catalyst. The resulting product would be 5-(1,2,2-trimethylpropyl)-1H-tetrazole. While this reaction is generally applicable to a wide range of nitriles, the steric bulk of the 1,2,2-trimethylpropyl group might necessitate optimized reaction conditions, such as higher temperatures or the use of microwave irradiation, to achieve a reasonable yield. nih.govscielo.org.zanih.gov
General Data for Acid-Catalyzed Azide-Nitrile Cycloaddition
| Nitrile Substrate | Azide Source | Catalyst Example | Product |
| R-C≡N | Sodium Azide (NaN₃) | Zinc(II) salts, Silica Sulfuric Acid | 5-substituted-1H-tetrazole |
Unable to Generate Article: Lack of Specific Data for this compound
Following a comprehensive search of scientific literature, it has been determined that there is insufficient specific data available for the chemical compound This compound in the context of the requested reactivity and transformation pathways. The user's strict requirement to focus solely on this compound and adhere to a precise outline cannot be met with the currently available research findings.
The investigation sought to find detailed research on the following transformations for this compound:
Modified Ritter Reactions for N-tert-Butyl Amide Formation
Moisture-Assisted Hydroboration and Subsequent N-Heterocycle Synthesis
Formation of Imines, Aldehydes, Ketones, and Esters
While general methodologies for these transformations on various aliphatic and aromatic nitriles are well-documented organic-chemistry.orgjove.comchemrxiv.orgchemistrysteps.com, specific studies detailing the substrate scope, reaction conditions, and product yields for the highly branched this compound were not found.
For instance, literature on the Ritter reaction describes its application for a range of nitriles to produce N-tert-butyl amides, particularly with reagents like tert-butyl acetate (B1210297) and a strong acid catalyst. organic-chemistry.orgias.ac.inorganic-chemistry.org Similarly, recent advancements in the hydroboration of nitriles , including moisture-assisted and borane-catalyzed methods, show applicability to branched aliphatic nitriles, leading to primary amines or N,N-diborylamines as precursors for further synthesis. nih.govbeilstein-journals.orgnih.govchemrxiv.org
Furthermore, the conversion of nitriles to other functional groups is established:
Aldehydes can be formed via partial reduction, often with diisobutylaluminum hydride (DIBAL-H). jove.comchemistrysteps.commasterorganicchemistry.com
Ketones are typically synthesized through the addition of Grignard or organolithium reagents to the nitrile, followed by hydrolysis of the intermediate imine. chemistrysteps.combyjus.com
The direct conversion of nitriles to esters is also a known transformation, though less common than other methods of ester synthesis.
Therefore, due to the absence of specific, verifiable research on the reactivity of this compound for the outlined transformations, the creation of a scientifically accurate and detailed article as requested is not possible at this time.
Mechanistic Investigations and Computational Chemical Studies of Nitrile Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)
Quantum chemical calculations are powerful theoretical tools for investigating chemical reactions, providing detailed information at the molecular level that is often inaccessible through experimental means alone. iisermohali.ac.inuoa.gr Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to model molecular systems and predict their properties and reactivity. mdpi.comiranchembook.ir DFT, in particular, is widely used for its balance of computational cost and accuracy in calculating ground state properties like electron density, energy, and molecular structure. mdpi.com
Computational methods are instrumental in mapping out the step-by-step pathways of chemical reactions. For a nitrile like 3,3,4-trimethylpentanenitrile, these calculations can be used to explore potential reaction mechanisms, such as its hydrolysis under acidic or basic conditions or its interaction with other reactants.
By calculating the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and intermediates, which are temporary, stable species formed during the reaction. iisermohali.ac.in For instance, a DFT study on the conversion of diphenylacetylenes to benzonitriles successfully elucidated a six-step reaction mechanism, identifying all intermediates and transition states along the pathway. mdpi.com Similarly, theoretical investigations can rationalize the reactivity of different functional groups, such as the preference for carbene addition to a thioketone over a ketone group within the same molecule by analyzing the energetics of the competing pathways. mdpi.com This type of analysis would be crucial for understanding how the bulky tertiary butyl group in this compound influences its reaction pathways compared to less hindered nitriles.
The activation barrier, or activation energy, is the minimum energy required to initiate a chemical reaction. libretexts.org Quantum chemical calculations provide quantitative estimates of these barriers. A high activation barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. libretexts.orgstackexchange.com
DFT calculations have been successfully used to determine the activation barriers for various organic reactions. chem8.org For example, in a study of a Diels-Alder reaction, quantum algorithms combined with classical computations were used to accurately calculate the activation barrier by accounting for both static and dynamic electron correlation. arxiv.org For the conversion of alkynes to nitriles, the rate-limiting step was identified by calculating the activation free energy (ΔG‡) for each step in the proposed mechanism. mdpi.com For this compound, these calculations would quantify the steric hindrance imposed by the trimethyl groups, which would be expected to raise the activation energy for many common nitrile reactions, thereby slowing their rates.
| Reaction Type | Computational Method | Calculated Activation Barrier (kcal/mol) | Significance |
|---|---|---|---|
| Diels-Alder (Cyclopentadiene + Ethylene) | CASSCF+PT2 | 6.5 - 8.9 | Demonstrates the use of advanced methods to compute accurate barriers for cycloadditions. arxiv.org |
| Alkyne to Nitrile Conversion | DFT | 33.5 | Identifies the rate-limiting step in a multi-step synthesis involving a nitrile product. mdpi.com |
Understanding the three-dimensional structure and the distribution of electrons within a molecule is fundamental to predicting its reactivity. Quantum chemical calculations can optimize the geometry of a molecule to find its most stable conformation and provide detailed electronic structure information. libretexts.orgresearchgate.net Properties such as bond lengths, bond angles, dihedral angles, and the distribution of atomic charges can be precisely calculated. nrel.govepstem.net
For this compound, these calculations would reveal how the bulky alkyl groups distort the molecule from an idealized geometry. Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would identify the most likely sites for nucleophilic and electrophilic attack. epstem.net The distribution of Mulliken atomic charges, another output of these calculations, would quantify the polarity of the C≡N bond, which is key to its characteristic reactions. nrel.gov
Enzyme Active Site Modeling and Mechanistic Pathways
The enzymatic hydrolysis of nitriles to amides or carboxylic acids is a biotechnologically important process catalyzed by enzymes such as nitrilases and nitrile hydratases (NHases). researchgate.net The extreme steric hindrance of this compound makes its interaction with such enzymes particularly challenging, providing a case study for the limits of substrate scope.
Nitrile hydratases are metalloenzymes that efficiently catalyze the hydration of nitriles to amides. nih.gov The active site is typically buried deep within the enzyme, connected to the surface by a substrate tunnel. mdpi.com The size and shape of this tunnel are critical factors in determining which substrates can access the catalytic center. wits.ac.za
Studies on sterically hindered nitriles have shown that they are often poor substrates for nitrile hydratases. For example, research on the biotransformation of various 2-acetoxynitriles found that no metabolism was observed for the sterically hindered substrate 2-acetoxy-2,3,3-trimethylbutanenitrile (ATMB), a compound with steric bulk comparable to this compound. nih.gov This lack of reactivity is attributed to the inability of the bulky substrate to pass through the substrate channel to reach the active site. wits.ac.za Computational modeling, including molecular dynamics simulations, can illustrate how mutations to amino acid residues at the tunnel entrance can expand it, thereby enhancing the enzyme's activity toward bulky substrates. rsc.orgresearchgate.net
The active site of a nitrile hydratase contains a non-heme iron (Fe-type) or a non-corrin cobalt (Co-type) metal center. nih.gov This metal ion is coordinated by a specific set of ligands, typically including cysteine-derived sulfenic or sulfinic acids, and plays a direct role in catalysis. nih.govmarquette.edu The proposed mechanism involves the coordination of a water molecule to the metal center, which then attacks the carbon atom of the nitrile group. nih.gov
Computational and spectroscopic studies on model complexes that mimic the NHase active site have been crucial for understanding these mechanisms. marquette.edu These studies investigate how the electronic properties of the metal center and its coordination environment influence substrate binding and activation. Research on a five-coordinate iron-dithiolate model complex showed that it could bind both water and nitriles, but displayed a strong preference for water. marquette.edu The steric and electronic properties of both the substrate and the enzyme's ligand set profoundly influence the catalytic efficiency. researchgate.net For a bulky substrate like this compound, steric clashes with the amino acid residues lining the active site pocket would likely prevent the optimal orientation required for the metal-activated water molecule to attack the nitrile group, thus inhibiting catalysis. wits.ac.za
| Substrate Type | Enzyme | Observed Reactivity | Reason |
|---|---|---|---|
| Small Aliphatic Nitriles (e.g., Acetonitrile) | Nitrile Hydratase (H-NHase) | High | Small size allows easy access to the buried active site. wits.ac.za |
| Bulky/Branched Nitriles (e.g., ATMB) | Nitrile Hydratase / Nitrilase | None to very low | Steric hindrance prevents the substrate from entering the active site channel. wits.ac.zanih.gov |
| Aromatic Nitriles (e.g., Benzonitrile) | Nitrile Hydratase (L-NHase) | Moderate to High | Some NHases have larger active site channels that can accommodate aromatic rings. mdpi.comwits.ac.za |
Metal-Ligand Cooperation in Catalytic Nitrile Transformations
The transformation of nitriles, a cornerstone of synthetic chemistry, has been significantly advanced by the concept of metal-ligand cooperation (MLC). This approach utilizes a catalyst where both the metal center and the ligand actively participate in the bond activation process. This synergistic action allows for novel reaction pathways and can lead to catalytic cycles under milder conditions.
Research into ruthenium pincer complexes, for instance, has demonstrated the efficacy of MLC in the hydration of nitriles to amides. rsc.org In these systems, a dearomatized pyridine (B92270) backbone within the pincer ligand can accept a proton while the ruthenium center coordinates to the nitrile nitrogen. This cooperative activation facilitates the nucleophilic attack of water. rsc.org
Similarly, rhenium and manganese pincer complexes have been investigated for the activation of the C≡N triple bond in nitriles. nih.govresearchgate.net Experimental and computational studies on a dearomatized rhenium PNP pincer complex revealed a reversible Current time information in Bangalore, IN.researchgate.net-addition mechanism for nitrile activation. nih.gov This process involves the formation of ketimido and enamido complexes. The reversibility of this activation is crucial for catalytic applications, as it allows for the release of the product and regeneration of the catalyst. nih.gov
The activation of nitriles by these pincer complexes often proceeds through a stepwise mechanism with low activation barriers. The initial step typically involves the precoordination of the nitrile group to the metal center. nih.gov Subsequent steps, facilitated by the ligand, lead to the transformation of the nitrile.
While specific studies on this compound in MLC are not extensively documented, the principles derived from studies on other nitriles are broadly applicable. The steric bulk of the trimethylpentyl group in this compound would likely influence the coordination geometry and the energetics of the catalytic cycle.
| Catalyst System | Nitrile Substrate(s) | Transformation | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Ruthenium PNN Pincer Complex | Various aliphatic and aromatic nitriles | Hydration to amides | Cooperative binding of nitrile and activation of water | rsc.org |
| Rhenium PNP Pincer Complex | Benzonitrile (B105546), pivalonitrile, benzyl (B1604629) cyanide | Reversible C-C and Re-N bond formation | Formation of ketimido and enamido complexes via Current time information in Bangalore, IN.researchgate.net-addition | nih.gov |
| Manganese Pincer Complexes | Unsaturated nitriles (e.g., acrylonitrile (B1666552) derivatives) | Oxa- and aza-Michael additions | Electrophilic activation of the nitrile by the dearomatized pincer complex | researchgate.net |
Advanced Analytical Methodologies for the Characterization and In Situ Monitoring of Nitrile Reactions
Chromatographic Separation Sciences
Liquid Chromatography (LC) for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of compounds in complex mixtures. basicmedicalkey.com For a relatively non-polar compound such as 3,3,4-Trimethylpentanenitrile, reversed-phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. nih.gov
The separation mechanism relies on the differential partitioning of the analyte between the stationary phase and the mobile phase. basicmedicalkey.com Components that are more non-polar, like this compound, interact more strongly with the stationary phase and thus have longer retention times. By programming a gradient elution—gradually increasing the proportion of the organic solvent in the mobile phase—a wide range of compounds with varying polarities can be effectively separated in a single analytical run. This is particularly useful for in-situ monitoring of a nitrile reaction, allowing for the simultaneous tracking of reactants, intermediates, and the final product.
Table 1: Illustrative RP-HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile (MeCN) |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | UV at 210 nm (for nitrile group) or Refractive Index (RI) Detector |
| Injection Volume | 10 µL |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the advantages of both gas chromatography (GC) and liquid chromatography (LC). libretexts.org It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. shimadzu.com Supercritical fluids exhibit low viscosity and high diffusivity, properties that lead to faster separations and higher column efficiencies compared to HPLC. libretexts.orgsouthampton.ac.uk
SFC is particularly well-suited for the analysis and purification of non-polar to moderately polar compounds and is considered a "green" analytical technique due to the significant reduction in organic solvent consumption. ijnrd.org For this compound, SFC offers rapid analysis times and is effective for separating it from structurally similar isomers or byproducts that may be difficult to resolve by other methods. Modifiers, such as methanol, are often added to the CO₂ mobile phase to fine-tune the solvating power and improve peak shape and selectivity.
Table 2: Typical SFC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | 2-Ethylpyridine (2-EP) or Diol-based, 4.6 mm x 100 mm, 3 µm |
| Mobile Phase | Supercritical CO₂ with a Methanol modifier |
| Gradient | 2% to 20% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | UV-Vis Detector or Mass Spectrometer (MS) |
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore fused-silica capillaries. acs.org Separation is based on the differential migration of charged species in an electric field. sciex.com While conventional CE, such as Capillary Zone Electrophoresis (CZE), is ideal for charged molecules, neutral compounds like this compound require a modification of the technique.
Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is used for the analysis of neutral molecules. In MEKC, a surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the buffer solution at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differences in these partition coefficients, allowing for the high-resolution separation of neutral compounds. CE methods are characterized by extremely small sample volume requirements and high separation efficiency. sciex.com
Table 3: Potential MEKC Conditions for this compound Separation
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 µm internal diameter, 50 cm total length |
| Background Electrolyte | 20 mM Sodium Borate buffer (pH 9.2) containing 50 mM SDS |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (pressure) injection for 5 seconds |
| Detection | Indirect UV detection at 214 nm |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for molecular identification, structural elucidation, and quantification, providing information based on the mass-to-charge ratio (m/z) of ions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of a molecule from its measured mass. pnnl.gov For this compound (C₈H₁₅N), HRMS can unambiguously confirm its molecular formula by distinguishing it from other potential compounds with the same nominal mass but different elemental formulas. This capability is critical for identifying unknown byproducts in a reaction or for confirming the identity of the target product without relying on an analytical standard.
Table 4: Calculated Exact Masses for this compound (C₈H₁₅N)
| Ionic Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Molecular Ion [M]⁺• | C₈H₁₅N | 125.12045 |
| Protonated Molecule [M+H]⁺ | C₈H₁₆N⁺ | 126.12828 |
| Sodium Adduct [M+Na]⁺ | C₈H₁₅NNa⁺ | 148.11024 |
Coupled GC-MS and LC-MS for Comprehensive Analysis
Coupling a separation technique with mass spectrometry provides a powerful two-dimensional analysis, enhancing both selectivity and sensitivity. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is an ideal analytical technique. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. Upon elution from the column, molecules enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). EI is a high-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," allowing for confident identification via library searching or manual interpretation. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for less volatile or thermally labile compounds that are not suitable for GC. researchgate.net The eluent from the LC column is directed into an MS source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These are "soft" ionization techniques that typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides clear molecular weight information, which is complementary to the structural details obtained from GC-MS fragmentation.
Table 5: Plausible GC-MS (EI) Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Proposed Loss |
|---|---|---|
| 125 | [C₈H₁₅N]⁺• | Molecular Ion |
| 110 | [C₇H₁₂N]⁺ | •CH₃ (Loss of a methyl group) |
| 84 | [C₅H₁₀N]⁺ | •C₃H₅ (Loss of an isopropyl radical) |
| 70 | [C₄H₈N]⁺ | •C₄H₇ (Loss of a butyl radical) |
| 57 | [C₄H₉]⁺ | •C₄H₆N (Loss of nitrile-containing fragment) |
| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺• | Allyl cation or fragment containing C≡N |
Note: This table is predictive, based on general fragmentation rules for branched alkanes and nitriles. docbrown.infodocbrown.info
Electrochemical Analysis Techniques
Electrochemical analysis can provide information on the redox properties of a molecule. The nitrile functional group (C≡N) is known to be electrochemically active, typically undergoing reduction at highly negative potentials to form an amine. Techniques like cyclic voltammetry (CV) can be used to probe this behavior.
In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For this compound, a reduction peak would be expected in the cathodic scan, corresponding to the reduction of the nitrile group. The potential at which this peak occurs can provide qualitative information about the molecule's electronic structure. While not commonly used for routine quantification of simple alkyl nitriles, electrochemical methods can be valuable for studying reaction mechanisms where the nitrile group is directly involved in a redox process. These analyses are typically performed in non-aqueous solvents, such as adiponitrile (B1665535) or acetonitrile, with a supporting electrolyte to ensure conductivity. researchgate.net
Table 6: Summary of Potential Electrochemical Analysis Parameters
| Technique | Parameter of Interest | Typical Conditions |
|---|---|---|
| Cyclic Voltammetry (CV) | Reduction Potential (Epc) | Working Electrode: Glassy Carbon; Solvent: Acetonitrile; Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |
Chemometric and Multivariate Data Analysis for Complex Reaction Systems
In the realm of advanced analytical methodologies, the in-situ monitoring of nitrile reactions, particularly those involving complex substrates such as this compound, presents a significant challenge due to the intricate interplay of reactants, intermediates, and products. Traditional univariate data analysis, which examines one variable at a time, often falls short in providing a comprehensive understanding of these multifaceted reaction systems. To overcome this limitation, chemometric and multivariate data analysis techniques have emerged as powerful tools for extracting meaningful information from complex datasets generated by in-situ spectroscopic methods.
Chemometrics leverages statistical and mathematical methods to design or select optimal measurement procedures and experiments, and to provide maximum chemical information by analyzing chemical data. In the context of in-situ monitoring, techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are instrumental in deconvoluting complex spectral data, identifying key reaction species, and modeling their concentration profiles over time.
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets while retaining most of the original variance. In the analysis of a nitrile reaction monitored by in-situ FTIR spectroscopy, for instance, the spectral data collected at multiple time points would constitute a large data matrix. PCA transforms this data into a new set of uncorrelated variables known as principal components (PCs). The first few PCs typically capture the most significant variations in the data, which can be correlated to the concentration changes of the major components in the reaction mixture. By plotting the scores of these PCs against time, it is possible to visualize the reaction trajectory and identify different stages of the reaction, such as the initial consumption of reactants, the formation of intermediates, and the appearance of the final product.
Partial Least Squares (PLS) Regression is a supervised method that is particularly useful for building predictive models when there are many, highly collinear predictor variables, a common scenario in spectroscopic data. In the context of monitoring the synthesis of this compound, a PLS model can be developed to correlate the in-situ spectral data (e.g., from Raman or NIR spectroscopy) with the concentration of the nitrile product, as determined by an offline reference method like gas chromatography (GC). This calibrated model can then be used for the real-time prediction of the this compound concentration in subsequent reactions, enabling precise control over the reaction endpoint and optimization of reaction conditions.
The application of these multivariate techniques allows for a more holistic understanding of the reaction kinetics and mechanism. For example, by analyzing the loadings of the principal components or the regression vectors from a PLS model, it is possible to identify the specific spectral features that are most influential in describing the concentration changes of each chemical species. This information can aid in the identification of unknown intermediates and provide insights into the reaction pathway.
To illustrate the practical application of these methods, consider a hypothetical dataset from the in-situ FTIR monitoring of a reaction to synthesize this compound. The following interactive data table showcases the kind of data that would be analyzed. The table includes time-stamped spectral data at different wavenumbers and the corresponding concentrations of the reactant and product determined by a reference method. A chemometric model built from this data could then be used for real-time prediction.
| Time (minutes) | Absorbance at 2245 cm⁻¹ (Nitrile C≡N stretch) | Absorbance at 1710 cm⁻¹ (Reactant C=O stretch) | This compound Concentration (M) - Reference | Reactant Concentration (M) - Reference |
| 0 | 0.05 | 0.85 | 0.01 | 0.99 |
| 10 | 0.25 | 0.65 | 0.20 | 0.80 |
| 20 | 0.45 | 0.45 | 0.40 | 0.60 |
| 30 | 0.65 | 0.25 | 0.60 | 0.40 |
| 40 | 0.80 | 0.10 | 0.78 | 0.22 |
| 50 | 0.84 | 0.06 | 0.82 | 0.18 |
| 60 | 0.85 | 0.05 | 0.83 | 0.17 |
In a real-world scenario, the spectral data would consist of absorbances at hundreds or thousands of wavenumbers, making multivariate analysis essential for building a robust predictive model. The development and application of such chemometric models are critical for achieving enhanced process understanding and control in the synthesis of complex molecules like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
